2-Methoxyanthracene

Übersicht

Beschreibung

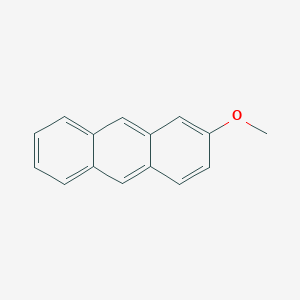

2-Methoxyanthracene is a non-natural polycyclic aromatic compound derived from anthracene. It is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the anthracene structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Methoxyanthracene can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with methoxybenzene in the presence of a Lewis acid catalyst, followed by cyclization and dehydrogenation steps . Another method involves the bromination of anthracene followed by nucleophilic substitution with methoxide ions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable organic reactions such as Friedel-Crafts acylation and subsequent functional group transformations. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methoxyanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as bromination and nitration, are common.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Brominated or nitrated anthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Methoxyanthracene serves as a crucial intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules.

- Synthesis of Functionalized Derivatives : this compound can be modified to produce a range of derivatives with specific functionalities. These derivatives are often explored for their biological activities and potential therapeutic applications .

- Laboratory Preparation : A common laboratory exercise involves synthesizing this compound from phthalic anhydride through Friedel-Crafts acylation reactions. This method illustrates its utility in educational settings for teaching organic synthesis techniques .

Photochemistry

The photophysical properties of this compound make it an interesting candidate for studies in photochemistry.

- Fluorescence Studies : Research has shown that this compound exhibits dual fluorescence, which can be harnessed in various applications, including fluorescent sensors and imaging techniques . The ability to emit light at different wavelengths under varying conditions enhances its utility in analytical chemistry.

- Photosensitizers : Due to its ability to absorb light, this compound can act as a photosensitizer in photochemical reactions, potentially leading to applications in solar energy conversion and photodynamic therapy .

Materials Science

In materials science, this compound is investigated for its potential use in developing advanced materials.

- Organic Electronics : Its semiconducting properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance the performance of these devices by improving charge transport properties .

- Polymer Blends : Research indicates that blending this compound with other polymers can yield materials with tailored optical and electronic properties, making them suitable for various industrial applications .

Biological Applications

The biological implications of this compound are being actively researched.

- Anticancer Activity : Some studies suggest that derivatives of this compound exhibit anticancer properties, making them potential candidates for drug development. Their mechanism of action may involve the induction of apoptosis in cancer cells or the inhibition of tumor growth .

- Biomolecular Probes : The fluorescence characteristics of this compound derivatives allow their use as probes in biological systems, enabling the visualization of cellular processes and interactions .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Methoxyanthracene primarily involves its interaction with light and subsequent electronic transitions. The methoxy group influences the electronic distribution within the anthracene ring, enhancing its photophysical properties. This makes it suitable for applications in light-emitting devices and as a photosensitizer in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Anthracene: The parent compound, lacking the methoxy group, with different photophysical properties.

9,10-Dimethoxyanthracene: Contains methoxy groups at the 9th and 10th positions, showing different reactivity and applications.

2-Hydroxyanthracene: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.

Uniqueness: 2-Methoxyanthracene is unique due to the specific placement of the methoxy group, which significantly alters its electronic properties compared to other anthracene derivatives. This unique structure makes it particularly useful in applications requiring specific photophysical characteristics .

Biologische Aktivität

2-Methoxyanthracene, a derivative of anthracene, has garnered attention in the scientific community due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antitumor, antibacterial, and antioxidant effects.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the second position of the anthracene structure. Its molecular formula is with a molecular weight of 224.26 g/mol. The compound’s hydrophobic nature contributes to its biological activity, as indicated by its Log P value, which influences its absorption and distribution in biological systems.

Antitumor Activity

Numerous studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance:

- NCI-H460 Lung Cancer Cells : In studies involving NCI-H460 cells, this compound demonstrated significant cytotoxic effects. The compound was shown to activate caspases (caspase-3 and caspase-9), leading to apoptotic cell death through both mitochondrial and death receptor pathways .

- Mechanisms of Action : The antitumor activity is believed to be mediated through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways involved in cell survival and proliferation .

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of pathogenic bacteria:

- Gram-positive and Gram-negative Bacteria : Studies have reported that this compound displays potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be less than 10 μg/mL for several tested strains .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. It is known to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to enhance cellular antioxidant defenses has been documented in various experimental models .

Case Studies and Research Findings

Several case studies have examined the biological activities of this compound:

- Study on Lung Cancer Cells : A study published in Cancer Letters demonstrated that treatment with this compound resulted in a significant decrease in cell viability in NCI-H460 lung cancer cells, with marked morphological changes indicative of apoptosis .

- Antibacterial Efficacy : Another study highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for developing new antibacterial agents .

- Antioxidant Mechanism : Research published in Molecules elucidated the mechanism by which this compound enhances intracellular antioxidant levels, thereby reducing oxidative damage in neuronal cells .

Data Tables

Eigenschaften

IUPAC Name |

2-methoxyanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-16-15-7-6-13-8-11-4-2-3-5-12(11)9-14(13)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBMZUCVKZJZSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=CC=CC=C3C=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468190 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42298-28-2 | |

| Record name | 2-methoxyanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.